5-({3-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Description
5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C23H24N2O4S and a molecular weight of 424.513 g/mol . This compound is known for its unique structure, which includes a diazinane ring and a tert-butylphenoxy group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
5-[[3-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-23(2,3)16-7-9-17(10-8-16)29-11-12-30-18-6-4-5-15(13-18)14-19-20(26)24-22(28)25-21(19)27/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADXPRVKVSJNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 3-bromobenzaldehyde to form 3-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde. Finally, this compound undergoes a condensation reaction with 1,3-diazinane-2,4,6-trione under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the diazinane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-tert-butylphenoxy)acetate: Similar structure but lacks the diazinane ring.
2-(4-tert-butylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
3-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde: Another intermediate in the synthesis.
Uniqueness
5-({3-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of a diazinane ring and a tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
